

Application Notes and Protocols: Tetraethylammonium Fluoride Dihydrate as a Fluoride Source

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Compound of Interest

Compound Name: *Tetraethylammonium fluoride
dihydrate*

Cat. No.: *B106582*

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Introduction

Tetraethylammonium fluoride dihydrate (TEAF dihydrate) is a quaternary ammonium salt that serves as a versatile and efficient source of fluoride ions for a variety of chemical transformations.^{[1][2]} Its solubility in organic solvents, coupled with the nucleophilicity of the fluoride ion, makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} These application notes provide an overview of the key applications of TEAF dihydrate, complete with detailed experimental protocols and comparative data.

Key applications of **tetraethylammonium fluoride dihydrate** include:

- **Nucleophilic Fluorination:** Introducing fluorine atoms into organic molecules, a common strategy in drug design to enhance metabolic stability and bioavailability.^[2]
- **Desilylation:** Acting as a reagent for the cleavage of silicon-carbon bonds, most notably in the deprotection of silyl ethers.
- **Phase Transfer Catalysis:** Facilitating reactions between reactants in immiscible phases, thereby increasing reaction rates and efficiency.^{[1][3]}

- PET Radiolabeling: Serving as a source of [^{18}F]fluoride for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[4]

Physical and Chemical Properties

Property	Value	Reference
CAS Number	98330-04-2 (hydrate); 665-46-3 (dihydrate)	[2][3]
Molecular Formula	$\text{C}_8\text{H}_{20}\text{FN} \cdot 2\text{H}_2\text{O}$	[3]
Molecular Weight	185.28 g/mol	[3]
Appearance	White to off-white or pale cream crystalline powder	[1][5]
Melting Point	210-220 °C (decomposes)	[3]
Solubility	Soluble in water and polar organic solvents	[6][7]

Application 1: Nucleophilic Aromatic Fluorination

TEAF dihydrate is an effective fluoride source for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions, enabling the synthesis of aryl fluorides. The introduction of fluorine into aromatic systems is a critical step in the development of many pharmaceuticals. While specific protocols for TEAF dihydrate are not readily available in publicly accessible literature, the following protocol for the closely related tetramethylammonium fluoride (TMAF) illustrates a typical procedure.

Experimental Protocol: Synthesis of a 4-Fluorothiazole Derivative (using TMAF)

This protocol describes the large-scale synthesis of a 4-fluorothiazole, a key intermediate for an active pharmaceutical ingredient, using anhydrous tetramethylammonium fluoride (TMAF) generated from its hydrate.

Reaction Scheme:

Materials:

- 4-Chlorothiazole derivative
- Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
- Isopropyl alcohol (IPA)
- Dimethylformamide (DMF)

Procedure:

- **Drying of TMAF:** Commercially available TMAF·4H₂O is rigorously dried by azeotropic distillation with isopropyl alcohol and then dimethylformamide at elevated temperatures to yield anhydrous TMAF with <0.2 wt % water.
- **Reaction Setup:** A solution of the 4-chlorothiazole derivative in DMF is prepared in a suitable reaction vessel.
- **Fluorination:** The anhydrous TMAF solution is added to the solution of the 4-chlorothiazole derivative.
- **Reaction Conditions:** The reaction mixture is heated to 95-100 °C. The progress of the reaction is monitored by HPLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled and subjected to an appropriate work-up procedure, which may include aqueous extraction and purification by chromatography to afford the desired 4-fluorothiazole product.

Quantitative Data: S_NAr Fluorination of Chlorothiazoles with TMAF

Entry	Substrate	Fluoride Source	Solvent	Temperature (°C)	Time (h)	Conversion (%)
1	4-Chlorothiazole-A	CsF	DMF	130-135	48	>50
2	4-Chlorothiazole-A	TMAF (anhydrous)	DMF	100	-	High
3	4-Chlorothiazole-B	TMAF (anhydrous)	DMSO	100	-	Low

This data is adapted from a study using TMAF and is presented to illustrate the reaction conditions and outcomes.

Application 2: Deprotection of Silyl Ethers

Quaternary ammonium fluorides like TEAF dihydrate are widely used for the removal of silyl ether protecting groups from hydroxyl functionalities. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond. The following is a general protocol for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether using the related tetra-n-butylammonium fluoride (TBAF), which is expected to have similar reactivity.

General Experimental Protocol: Deprotection of a TBDMS Ether (using TBAF)

Reaction Scheme:

Materials:

- TBDMS-protected alcohol
- Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)
- Tetrahydrofuran (THF), anhydrous

- Dichloromethane (DCM)
- Water
- Brine
- Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Reagent:** Add the 1 M solution of TBAF in THF (1.1–1.5 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Dilute the reaction mixture with dichloromethane. Quench the reaction by adding water. Separate the organic layer and wash it with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

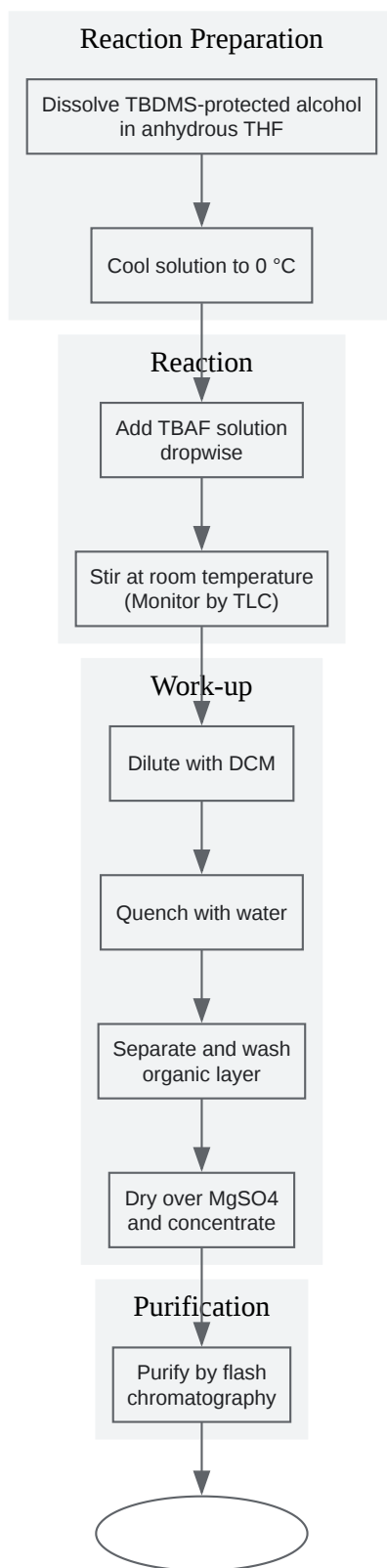
Quantitative Data: TBAF-Mediated Deprotection of Silyl Ethers

Silyl Ether	Substrate	Equivalents of TBAF	Solvent	Temperature (°C)	Time	Yield (%)
TBDMS	Primary alcohol	1.1	THF	25	1 h	>95
TBDMS	Secondary alcohol	1.2	THF	25	2-4 h	90-95
TIPS	Primary alcohol	1.1	THF	25	30 min	>95
TES	Primary alcohol	1.1	THF	0	15 min	>95

This data is representative and compiled from various sources using TBAF. Reaction times and yields are substrate-dependent.

Visualizations

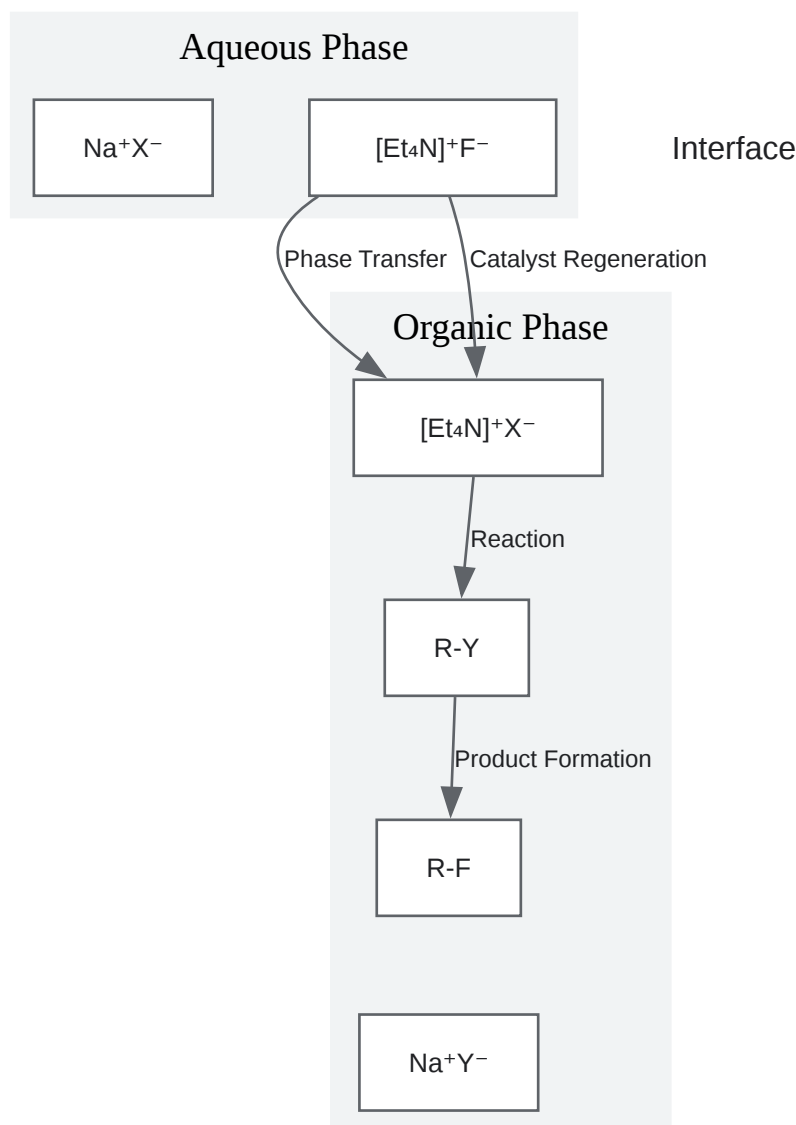
Experimental Workflow for Silyl Ether Deprotection



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Caption: General workflow for the deprotection of silyl ethers.

Mechanism of Phase Transfer Catalysis



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